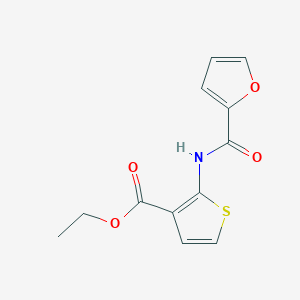

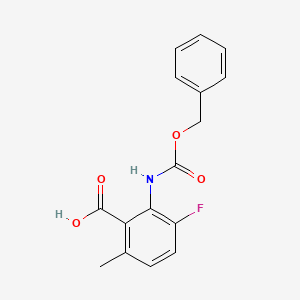

Ethyl 2-(furan-2-carboxamido)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, 2-aminothiophenes are obtained through Gewald’s reaction. These 2-aminothiophenes serve as starting materials. Subsequent diazotization and desamination reactions convert them into the desired compound, Ethyl 2-(furan-2-carboxamido)thiophene-3-carboxylate . The use of ethanol as a reducing agent facilitates this transformation. Notably, this approach offers advantages over prior multistep methods, providing various thiophene derivatives in just two synthetic steps from readily available reagents .

Molecular Structure Analysis

The compound consists of a thiophene ring with an attached furan-2-carboxamido group. The presence of both heterocycles contributes to its unique properties. The molecular weight of Ethyl 2-(furan-2-carboxamido)thiophene-3-carboxylate is approximately 531.64 g/mol .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including cyclization reactions. For instance, intramolecular cyclization at position 2 of the heterocyclic ring leads to the formation of a cyclic thieno [3,2-c]pyridinedione. This reaction pathway opens up possibilities for designing novel biologically active molecules .

科学的研究の応用

Solar Cell Applications

Phenothiazine derivatives, including those with furan and thiophene linkers, have been synthesized and utilized in dye-sensitized solar cells. Research indicates that furan as a conjugated linker in these compounds shows promising results in solar energy-to-electricity conversion efficiency, with a noted improvement over reference cells (Kim et al., 2011).

Antiviral Research

Furan-carboxamide derivatives, particularly those involving thiophene, have shown significant potential as inhibitors of lethal H5N1 influenza A viruses. These compounds, especially those with specific substitutions, demonstrate notable anti-influenza activity (Yongshi et al., 2017).

Antitumor Activity

The synthesis of furan and thiophene analogues of tiazofurin, such as furanfurin and thiophenfurin, has been explored for potential antitumor activity. These compounds show varying levels of cytotoxicity against different cancer cell lines, with specific structural features influencing their efficacy (Franchetti et al., 1995).

作用機序

Target of Action

It’s known that both thiophene and furan derivatives exhibit a wide range of biological activities . For instance, thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Similarly, furan-containing compounds have been employed as medicines in a number of distinct disease areas .

Mode of Action

The compound likely interacts with its targets through the furan and thiophene moieties, which are known to interact with various biological targets .

Biochemical Pathways

Given the broad range of biological activities associated with furan and thiophene derivatives, it’s likely that multiple pathways are affected .

Result of Action

Given the known biological activities of furan and thiophene derivatives, the compound likely has a range of effects at the molecular and cellular levels .

特性

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-2-16-12(15)8-5-7-18-11(8)13-10(14)9-4-3-6-17-9/h3-7H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTUWRPHATYSNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51085340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-(furan-2-carboxamido)thiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B2916267.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2916269.png)

![N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2916271.png)

![3-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2916280.png)

![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2916282.png)

![6-Chloro-1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2916286.png)

![1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2916288.png)

![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2916289.png)